molecular formula C18H11Cl2FN2O2 B11108075 N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide

N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide

Cat. No.: B11108075
M. Wt: 377.2 g/mol
InChI Key: FGVNFKUFHROSHH-YVNNLAQVSA-N
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Description

N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE is a chemical compound known for its significant biological activities. It belongs to the class of hydrazone derivatives, which are widely studied for their potential therapeutic applications. This compound has shown promising results in various scientific research fields, particularly in medicinal chemistry.

Preparation Methods

The synthesis of N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE typically involves the condensation reaction between 5-(3,4-dichlorophenyl)-2-furfural and 4-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .

Chemical Reactions Analysis

N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis and disrupting their metabolic processes. It may also interact with enzymes involved in the biosynthesis of essential cellular components, leading to cell death .

Comparison with Similar Compounds

N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE can be compared with other hydrazone derivatives, such as:

The uniqueness of N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE lies in its specific substitution pattern and the presence of both dichlorophenyl and furyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H11Cl2FN2O2

Molecular Weight

377.2 g/mol

IUPAC Name

N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C18H11Cl2FN2O2/c19-15-7-3-12(9-16(15)20)17-8-6-14(25-17)10-22-23-18(24)11-1-4-13(21)5-2-11/h1-10H,(H,23,24)/b22-10-

InChI Key

FGVNFKUFHROSHH-YVNNLAQVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

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